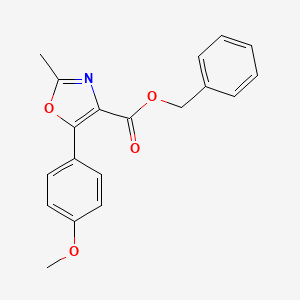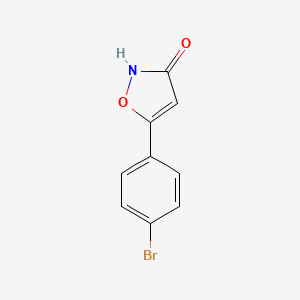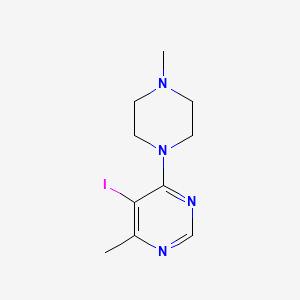
5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes an ethylsulfonyl group, a thioxo group, an o-tolyl group, and a dihydropyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions The o-tolyl group is then added through a Friedel-Crafts alkylation reaction
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific application.
相似化合物的比较
Similar Compounds
- 5-(Methylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile
- 5-(Ethylsulfonyl)-2-oxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile
- 5-(Ethylsulfonyl)-2-thioxo-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile
Uniqueness
5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile is unique due to the specific combination of functional groups and the spatial arrangement of these groups within the molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C15H14N2O2S2 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
5-ethylsulfonyl-4-(2-methylphenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H14N2O2S2/c1-3-21(18,19)13-9-17-15(20)12(8-16)14(13)11-7-5-4-6-10(11)2/h4-7,9H,3H2,1-2H3,(H,17,20) |
InChI 键 |
SFUAOUCATXUROU-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=CNC(=S)C(=C1C2=CC=CC=C2C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2-(3,4-Dimethoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11780872.png)
![8-(1-(8-(Trifluoromethyl)-7-((4-(trifluoromethyl)cyclohexyl)oxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B11780876.png)

![4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11780901.png)


![4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylicacid](/img/structure/B11780916.png)
![3-Bromo-6-(4-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11780930.png)


